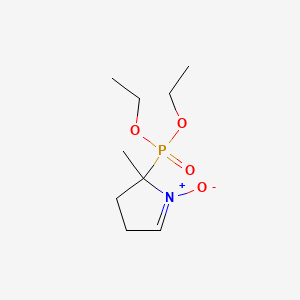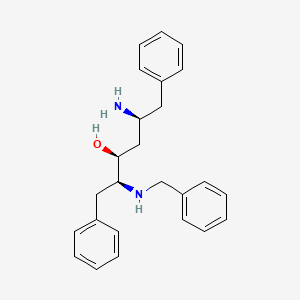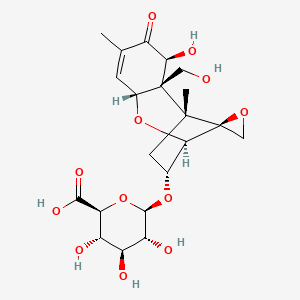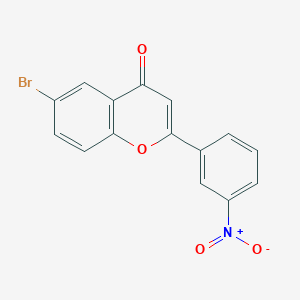
DEPMPO
Übersicht
Beschreibung
DEPMPO, or 5-diethylphosphono-5-methyl-1-pyrroline N-oxide, is a nitrone-based spin trap widely used in electron spin resonance (ESR) studies. It is recognized for its ability to trap various free radicals, making it a valuable tool in both chemical and biological research .
Wissenschaftliche Forschungsanwendungen
DEPMPO wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, freie Radikale einzufangen, umfassend eingesetzt. Zu den wichtigsten Anwendungen gehören:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es freie Radikale durch einen Spin-Trapping-Mechanismus einfängt. Die Nitrongruppe in this compound reagiert mit freien Radikalen unter Bildung stabiler Nitroxide-Spinaddukte, die mit Hilfe der ESR-Spektroskopie nachgewiesen und analysiert werden können . Dieser Mechanismus ermöglicht es Forschern, die Bildung und das Verhalten von freien Radikalen in verschiedenen Umgebungen zu untersuchen .
Ähnliche Verbindungen:
DMPO (5,5-Dimethyl-1-pyrrolin-N-oxid): Ein weiterer Nitron-basierter Spin-Trap, der häufig zur Einfangung von Hydroxyl- und Superoxidradikalen eingesetzt wird.
BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrrolin-N-oxid): Bekannt für seine Stabilität und Fähigkeit, eine Vielzahl von Radikalen einzufangen.
EMPO (5-Ethoxycarbonyl-5-methyl-1-pyrrolin-N-oxid): Ähnlich wie BMPO, mit geringfügigen Unterschieden in der Reaktivität und Stabilität.
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Sensitivität und Spezifität für die Einfangung von Alkylperoxylradikalen einzigartig. Es bildet im Vergleich zu anderen Spin-Traps stabilere Addukte, was es besonders nützlich für In-vivo-Studien macht .
Wirkmechanismus
Target of Action
DEPMPO, also known as 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide or 2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium, primarily targets alkylperoxyl radicals in biological systems . These radicals play a crucial role in various pathological situations involving lipid and protein peroxidation .
Mode of Action
This compound acts as a spin trap , a type of molecule that forms a stable complex with free radicals . It is particularly effective at trapping superoxide radicals . The compound forms spin adducts with these radicals, which can then be detected using Electron Spin Resonance (ESR) spectroscopy . This allows for the characterization of the radicals present in the system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peroxidation process . This process, which involves the oxidation of lipids and proteins, is a key contributor to oxidative stress and related pathologies . By trapping alkylperoxyl radicals, this compound can help mitigate the damaging effects of this process .
Result of Action
The primary result of this compound’s action is the formation of stable spin adducts with alkylperoxyl radicals . These adducts can be detected and characterized using ESR spectroscopy, providing valuable information about the types and quantities of radicals present in the system . This can help in understanding and mitigating the effects of oxidative stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the system can affect the formation and stability of the spin adducts . Additionally, factors such as pH and temperature could potentially influence the efficiency of this compound as a spin trap . .
Biochemische Analyse
Biochemical Properties
5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide plays a crucial role in biochemical reactions by trapping free radicals. It interacts with enzymes, proteins, and other biomolecules involved in oxidative stress responses. For instance, it has been shown to interact with superoxide radicals, forming stable adducts that can be detected and analyzed using ESR spectroscopy . This interaction is essential for studying the kinetics of radical formation and decay, providing insights into the mechanisms of oxidative damage and protection.
Cellular Effects
The effects of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce oxidative damage in lipopolysaccharide-primed RAW 264.7 macrophage cells by inhibiting inducible nitric oxide synthase expression and increasing anti-inflammatory heme oxygenase-1 expression . These effects highlight the compound’s potential in mitigating oxidative stress and inflammation in cellular systems.
Molecular Mechanism
At the molecular level, 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide exerts its effects through specific binding interactions with biomolecules. It acts as a spin trap, forming stable adducts with free radicals, which can then be detected using ESR spectroscopy . This mechanism involves the formation of a covalent bond between the nitrone group of the compound and the radical species, effectively stabilizing the radical and preventing further damage. Additionally, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide over time are critical factors in its effectiveness as a spin trap. In laboratory settings, the compound has been shown to maintain its stability under various conditions, allowing for prolonged studies of radical formation and decay
Dosage Effects in Animal Models
The effects of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative damage without causing significant adverse effects . At higher doses, it may induce toxicity or other adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. These findings underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide is involved in various metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage . The compound’s ability to trap free radicals and form stable adducts also affects metabolic flux and metabolite levels, providing valuable insights into the dynamics of oxidative stress and cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide within cells and tissues are essential for its effectiveness as a spin trap. The compound is rapidly taken up by cells and distributed throughout various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues, enhancing its ability to trap free radicals and mitigate oxidative damage.
Subcellular Localization
The subcellular localization of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide is a critical factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in oxidative stress responses . Additionally, it may be targeted to specific organelles through post-translational modifications or targeting signals, further enhancing its effectiveness in trapping free radicals and protecting cells from oxidative damage.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: DEPMPO wird durch einen mehrstufigen Prozess synthetisiert. Ein gängiges Verfahren beinhaltet die reduktive Cyclisierung von phosphoryliertem γ-Nitroaldehyd . Dieser Ansatz vermeidet die Bildung von Überoxidationsprodukten, was den Reinigungsprozess vereinfacht .
Industrielle Produktionsverfahren: Spezifische industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, die Synthese beinhaltet typischerweise Standard-Organosynthesetechniken, einschließlich der Verwendung von Schutzgruppen und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: DEPMPO unterliegt hauptsächlich Spin-Trapping-Reaktionen mit freien Radikalen. Es bildet stabile Addukte mit Radikalen wie Alkylperoxyl-, Hydroxyl- und Superoxidradikalen .
Häufige Reagenzien und Bedingungen:
Reduktion: Spezifische Reduktionsreaktionen sind weniger gut dokumentiert, aber this compound kann unter geeigneten Bedingungen möglicherweise eine Reduktion erfahren.
Substitution: this compound kann durch nukleophile Substitutionsreaktionen verschiedene Spinaddukte bilden.
Hauptprodukte: Die Hauptprodukte von this compound-Reaktionen sind die Spinaddukte, die mit verschiedenen Radikalen gebildet werden, wie z. B. This compound-OOCH3 und this compound-OOR (wobei R eine Methyl-, primäre oder sekundäre Alkylgruppe sein kann) .
Vergleich Mit ähnlichen Verbindungen
DMPO (5,5-dimethyl-1-pyrroline N-oxide): Another nitrone-based spin trap, commonly used for trapping hydroxyl and superoxide radicals.
BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide): Known for its stability and ability to trap a wide range of radicals.
EMPO (5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide): Similar to BMPO, with slight variations in reactivity and stability.
Uniqueness of DEPMPO: this compound is unique due to its high sensitivity and specificity for trapping alkylperoxyl radicals. It forms more stable adducts compared to other spin traps, making it particularly useful for in vivo studies .
Eigenschaften
IUPAC Name |
2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCDBZSDRSXFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157230-67-6 | |
| Record name | 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











A: DEPMPO is primarily used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy. [, , ] This technique allows researchers to detect and identify short-lived free radicals by trapping them with this compound to form more stable radical adducts that can be analyzed by EPR. [, , ]
A: this compound acts as a "trap" for free radicals due to its nitrone group, which reacts with unstable radicals to form more stable nitroxide radical adducts. [, , ] These adducts exhibit characteristic EPR spectra that allow researchers to identify the type of radical initially trapped. [, , ]
A: this compound is particularly effective in trapping and detecting oxygen-centered radicals like superoxide and hydroxyl radicals. [, , ] These radicals are implicated in oxidative stress and various pathological conditions, making this compound a valuable tool in studying these processes. [, , ]
A: The molecular formula of this compound is C9H19NO4P, and its molecular weight is 237.23 g/mol. []
A: Both this compound and its radical adducts are characterized using EPR spectroscopy. [, , ] This technique provides information about the hyperfine coupling constants of the unpaired electron with nearby nuclei, allowing researchers to distinguish between different radical adducts. [, , ] NMR spectroscopy can be utilized to analyze the structure of this compound itself. []
A: this compound generally exhibits higher stability than DMPO, especially in aqueous solutions. [, ] This increased stability is particularly relevant for the superoxide adduct (this compound-OOH), which has a significantly longer half-life than the corresponding DMPO adduct (DMPO-OOH). [, ]
A: The stability of this compound adducts can be influenced by factors like pH, temperature, and the presence of reducing agents. [, ] For instance, the presence of reducing agents like glutathione can affect the decay rate of this compound adducts, leading to an underestimation of radical production. []
A: this compound itself is not a catalyst. It functions primarily as a probe to detect and study radical reactions. [, , ]
A: this compound has been used to study: * Superoxide generation during myocardial reperfusion injury [] * Intraphagosomal superoxide production in polymorphonuclear leukocytes [] * Free radical formation in cigarette smoke [] * Respiratory burst in human neutrophil granulocytes exposed to hydrocarbons [] * Hydroxyl radical generation in plant cell walls []
A: Computational methods, including Density Functional Theory (DFT) calculations, have been employed to study: * The geometry and conformational dynamics of this compound and its radical adducts [, ] * The stability of superoxide adducts formed with this compound and its analogs [] * The effect of structural modifications on the spin trapping properties of this compound derivatives []
ANone: Research indicates that modifying the substituents on the pyrroline ring of this compound can significantly affect its properties, such as:
* **Superoxide adduct stability**: Replacing the methyl group at the 5-position with a trifluoromethyl group leads to a spin trap (5-TFDMPO) whose superoxide adduct has an intermediate half-life compared to those formed with DMPO and this compound. This suggests that both steric and electronic effects contribute to the adduct's stability. []* **Stereoselectivity**: Introducing a phenyl group at the 4-position of this compound can influence the stereoselectivity of radical addition, resulting in simplified EPR spectra. []* **Lipophilicity**: Modifying the substituents on the phosphorous atom allows for fine-tuning of this compound's lipophilicity, potentially impacting its membrane permeability and ability to access different cellular compartments. []A: this compound exhibits good stability in both solid and solution forms. [] Aqueous solutions of this compound have been reported to remain stable for extended periods without significant degradation. []
ANone: While the provided literature doesn't detail specific formulations for this compound, researchers often employ strategies like:
* **Use of organic co-solvents**: To enhance solubility in aqueous media, particularly for lipophilic this compound derivatives.* **Buffer selection**: Choosing appropriate buffers to maintain a stable pH and minimize adduct degradation.* **Storage conditions**: Recommending storage of this compound at low temperatures and protected from light to maximize its shelf life.ANone: The provided research focuses primarily on the application of this compound as a tool for free radical detection in various experimental settings. Information regarding its pharmacokinetics, pharmacodynamics, toxicity, or clinical applications is not available in these studies.
A: * Synthesis and Initial Characterization: The initial synthesis and characterization of this compound marked a significant development in spin-trapping technology. [] * Recognition of Enhanced Stability: The discovery of the significantly higher stability of the this compound-OOH adduct compared to DMPO-OOH solidified its importance in superoxide detection. [, ] * Development of Analogs: The synthesis and evaluation of various this compound analogs with modified structures further expanded its applicability in different experimental models. [, , , , ]
ANone: this compound's use spans various disciplines, reflecting its role as a versatile tool for studying free radicals. Some notable examples include:
* **Biochemistry**: Investigating the role of superoxide in enzymatic reactions and cellular signaling pathways. [, ]* **Physiology**: Studying free radical production in various organs and tissues under physiological and pathological conditions. [, , , ]* **Toxicology**: Examining the impact of environmental toxins and xenobiotics on free radical generation in biological systems. []* **Material Science**: Investigating the role of free radicals in material degradation and the development of novel materials with antioxidant properties. []Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)







![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)
